
VPC-18005
Descripción general
Descripción
VPC-18005 es un inhibidor de molécula pequeña que se dirige al dominio de unión al ADN del gen relacionado con ETS (ERG) en células de cáncer de próstata. Este compuesto ha demostrado ser prometedor para reducir las tasas de migración e invasión de las células de cáncer de próstata que expresan ERG y ha demostrado eficacia en modelos preclínicos .
Métodos De Preparación
La síntesis de VPC-18005 involucra el diseño racional de fármacos y métodos in silico para identificar compuestos que pueden bloquear estéricamente la unión al ADN por el dominio ETS de ERG . Las rutas sintéticas exactas y los métodos de producción industrial son propiedad y no se divulgan públicamente en detalle. el compuesto se prepara típicamente en un entorno de laboratorio utilizando técnicas estándar de síntesis orgánica .
Análisis De Reacciones Químicas
VPC-18005 principalmente experimenta interacciones con el dominio ERG-ETS, inhibiendo su capacidad para unirse al ADN . El compuesto no exhibe citotoxicidad manifiesta y es eficaz para inhibir la transcripción inducida por ERG . El producto principal formado a partir de estas reacciones es la inhibición de la actividad transcripcional de ERG, lo que conduce a una reducción de la migración e invasión de células cancerosas .
Aplicaciones Científicas De Investigación
Introduction to VPC-18005
This compound is a small molecule antagonist targeting the ETS domain of the ERG protein, which is implicated in the progression of prostate cancer. The compound was identified through a rational drug design approach and has shown promise in inhibiting the transcriptional activity of ERG, thereby reducing cell motility and metastasis in prostate cancer models. This article explores the applications of this compound, focusing on its mechanisms of action, therapeutic potential, and insights from various studies.
Key Findings on Binding and Activity
- Binding Affinity : this compound exhibits a K_D value of approximately 3 mM for its interaction with the ERG-ETS domain, indicating a relatively weak but specific binding affinity .
- Transcriptional Suppression : In vitro assays revealed that this compound effectively reduced migration and invasion rates of ERG-expressing prostate cancer cells, with IC50 values of 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .
- Non-Cytotoxic Profile : Treatment with this compound did not significantly affect the viability or proliferation of both ERG-expressing and non-expressing cell lines, suggesting its therapeutic potential with minimal side effects .
Prostate Cancer Therapeutics
The primary application of this compound lies in its potential as a therapeutic agent for advanced prostate cancer, particularly in cases characterized by aberrant ERG expression. The compound's ability to inhibit metastasis could provide a new avenue for treatment strategies aimed at improving patient outcomes.
Clinical Implications
- Combination Therapy : this compound may serve as an adjunct therapy alongside existing treatments for metastatic castration-resistant prostate cancer, potentially enhancing efficacy by targeting the underlying molecular mechanisms associated with disease progression .
- Research Tool : Beyond therapeutic applications, this compound acts as a valuable tool for researchers investigating the dysregulated pathways associated with ERG in cancer. Its specificity allows for detailed studies on how ERG contributes to tumorigenesis and metastasis .
Study 1: In Vitro Efficacy
A study demonstrated that treatment with this compound significantly reduced cellular migration and invasion in models expressing ERG. The compound's effects were assessed using various assays that measured cell motility and transcriptional activity, confirming its role as an effective inhibitor of ERG function .
Study 2: In Vivo Models
In zebrafish xenograft models, this compound treatment resulted in reduced metastasis of ERG-positive prostate cancer cells. This study provided proof-of-principle that targeting the ERG pathway could reverse transformed characteristics associated with aggressive cancer phenotypes .
Summary Table of Key Findings
Aspect | Details |
---|---|
Compound Name | This compound |
Target | ERG-ETS domain |
Mechanism | Disrupts DNA binding; inhibits transcriptional activity |
IC50 Values | 3 μM (PNT1B-ERG), 6 μM (VCaP) |
K_D Value | ~3 mM |
Non-Cytotoxicity | Minimal impact on cell viability |
Applications | Potential treatment for metastatic castration-resistant prostate cancer |
Research Utility | Tool for dissecting ERG-related pathways in cancer research |
Mecanismo De Acción
VPC-18005 ejerce sus efectos uniéndose directamente al dominio ERG-ETS, interrumpiendo así la unión de ERG al ADN . Esta inhibición de la unión al ADN suprime la transcripción inducida por ERG y reduce el potencial metastásico de las células de cáncer de próstata que expresan ERG . Los objetivos moleculares involucrados en este mecanismo son el dominio ERG-ETS y las vías descendentes reguladas por la actividad transcripcional de ERG .
Comparación Con Compuestos Similares
VPC-18005 es único en su capacidad para dirigirse específicamente al dominio ERG-ETS e inhibir su actividad de unión al ADN . Compuestos similares incluyen otros inhibidores de moléculas pequeñas que se dirigen a diferentes dominios de ERG u otros factores de transcripción involucrados en el cáncer de próstata . this compound destaca por su especificidad y eficacia en modelos preclínicos .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Actividad Biológica
VPC-18005 is a small molecule identified as a potent inhibitor of the ERG protein, which plays a significant role in the progression of prostate cancer. This compound has been characterized through various studies that demonstrate its biological activity, particularly its ability to disrupt ERG's transcriptional functions and inhibit cancer cell metastasis.
This compound targets the ETS domain of the ERG protein, effectively inhibiting its binding to DNA. This action prevents ERG-induced transcriptional activation, which is crucial for the proliferation and invasive characteristics of ERG-positive prostate cancer cells. The compound has been shown to reduce migration and invasion rates in vitro and diminish metastasis in vivo using zebrafish xenograft models .
Key Findings:
- Direct Binding : this compound directly binds to the ERG-ETS domain, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, which showed significant chemical shift changes indicative of binding .
- Transcriptional Inhibition : It effectively suppresses ERG transcriptional activity with IC50 values of approximately 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .
- Cell Viability : Unlike some other inhibitors, this compound does not significantly affect cell viability in both ERG-expressing and non-expressing prostate cancer cell lines at therapeutic concentrations .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the transcriptional activity of ERG. The compound was tested against various prostate cancer cell lines, including PNT1B-ERG and VCaP. The results indicated:
Cell Line | IC50 (μM) | Effect on Viability |
---|---|---|
PNT1B-ERG | 3 | No significant decrease |
VCaP | 6 | No significant decrease |
These findings highlight this compound's potential as a targeted therapy for patients with ERG-positive prostate cancer, offering a mechanism that minimizes cytotoxic effects on normal cells .
In Vivo Studies
The efficacy of this compound was further validated in vivo using zebrafish xenograft models. The compound significantly reduced metastatic spread, suggesting its potential application in clinical settings for advanced prostate cancer treatment.
Case Studies
Several case studies have illustrated the potential of this compound as a therapeutic agent:
- Zebrafish Model Study : In a study utilizing zebrafish xenografts, treatment with this compound resulted in decreased metastasis of ERG-positive prostate cancer cells compared to untreated controls. This model is particularly relevant for studying metastatic behavior in real-time .
- Comparative Analysis with Other Compounds : When compared to YK-4-279, another known ERG inhibitor, this compound exhibited superior stability and lower cytotoxicity across various concentrations, making it a more favorable candidate for further development .
Propiedades
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEAZCJUKPARQD-LZYBPNLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?
A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.